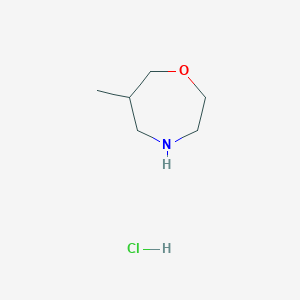
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Vue d'ensemble
Description
“®-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound. It is also known as "Thiomorpholine 1,1-dioxide hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, the synthesis of 1,2,4-thiadiazinane 1,1-dioxides has been achieved via a three-component SuFEx type reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, ninhydrin-based multicomponent reactions have been used to build versatile scaffolds .Applications De Recherche Scientifique
Butadiene Sulphone Chemistry
3-Oxotetrahydrothiophen dioxide, prepared from 3-aminotetrahydrothiophen dioxide through oxidation with hydrogen peroxide and subsequent hydrolysis, shows potential for further chemical transformations. The study discusses its synthesis routes and reactions, highlighting its versatility in organic chemistry (Mason et al., 1967).
Fluorescence Probes Development
The synthesis of novel fluorescence probes for detecting reactive oxygen species indicates the application of related compounds in biological and chemical studies. This research showcases the utility of (R)-3-Aminotetrahydrothiophene 1,1-dioxide derivatives in creating tools for studying highly reactive oxygen species in various biological contexts (Setsukinai et al., 2003).
Catalysis and Organic Synthesis
Research on rhenium(VII) catalysis in Prins cyclization reactions demonstrates the role of related sulfur-containing compounds in facilitating organic synthesis processes. The findings contribute to the understanding of how such catalysts can be applied to generate complex organic molecules with high selectivity and efficiency (Tadpetch & Rychnovsky, 2008).
Analytical and Synthetic Chemistry
The synthesis of both enantiomers of cyclic methionine analogues, including (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids, underlines the compound's significance in producing optically active substances. This research highlights methods for achieving high optical purity and yield, crucial for pharmaceutical and chemical research applications (Oba et al., 2013).
Electrochemical CO2 Reduction
A study on molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction illustrates the application of sulfur-containing compounds in environmental chemistry. This work contributes to the development of efficient catalysts for CO2 conversion processes, showcasing the potential for sustainable chemical practices (Talukdar et al., 2020).
Propriétés
IUPAC Name |
(3R)-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)


![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)



![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)


